8-{[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a bicyclic structure with a biphenyl group attached to it
Preparation Methods
The synthesis of 8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound. This process often starts with the preparation of an acyclic starting material that contains all the required stereochemical information . The stereocontrolled formation of the bicyclic scaffold can be achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Chemical Reactions Analysis
8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include titanium (IV) catalysts and 2-alkoxy-1,4-benzoquinones . The major products formed from these reactions are often complex bicyclic structures, such as 7-aryl-3-hydroxy-6-methylbicyclo[3.2.1]oct-3-ene-2,8-diones .
Scientific Research Applications
This compound has a wide array of scientific research applications. In chemistry, it is used as a building block for the synthesis of various complex molecules. In biology and medicine, derivatives of this compound are studied for their potential as monoamine neurotransmitter re-uptake inhibitors . These properties make it a valuable compound for the development of new therapeutic agents targeting neurological disorders .
Mechanism of Action
The mechanism of action of 8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with monoamine neurotransmitter systems. The compound acts as a re-uptake inhibitor, blocking the reabsorption of neurotransmitters such as dopamine, serotonin, and noradrenaline . This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and potentially alleviating symptoms of neurological disorders .
Comparison with Similar Compounds
8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene can be compared to other compounds with similar bicyclic structures, such as 8-azabicyclo[3.2.1]octane and bicyclo[2.2.2]oct-2-ene . While these compounds share structural similarities, 8-{[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]oct-2-ene is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c22-20(21-18-7-4-8-19(21)14-13-18)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-7,9-12,18-19H,8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREULQWADSYMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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